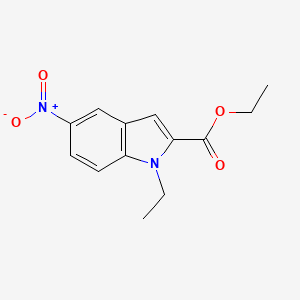

ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis and Heterocyclic Chemistry

- Research has highlighted the role of ethyl indole carboxylate derivatives in the synthesis of complex heterocyclic systems, including pyrrolo[2,3-b]indoles, through novel synthetic pathways and reactions. These compounds are of interest due to their presence in natural products and potential therapeutic agents (Pelkey, 1996), (Pelkey, 1997).

- The development of new methods for the functionalization of indoles through palladium-catalyzed reactions has expanded the toolbox for synthesizing substituted indoles, which are core structures in many pharmaceuticals and agrochemicals (Cacchi & Fabrizi, 2005).

- Studies have also focused on the use of indole derivatives for the construction of indolin-2-one frameworks via cascade radical addition/cyclization reactions, highlighting their utility in generating functionalized scaffolds with potential application in drug discovery and material science (Dai et al., 2014).

Material Science and Corrosion Inhibition

- Indole derivatives have been evaluated as corrosion inhibitors for metals, demonstrating their potential applications in industrial processes and material preservation. These studies provide insights into the molecular mechanisms of corrosion inhibition and the development of more efficient and environmentally friendly corrosion inhibitors (Dohare et al., 2017).

Crystallography and Molecular Structure

- The crystal structure analysis of indole derivatives, including those similar to ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate, helps in understanding their molecular geometry, electronic structure, and potential interactions in biological systems or materials. Such insights are crucial for designing compounds with specific properties and functions (Errossafi et al., 2015).

Propriétés

IUPAC Name |

ethyl 1-ethyl-5-nitroindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-14-11-6-5-10(15(17)18)7-9(11)8-12(14)13(16)19-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFFCCSGOPZWDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-6-isopropoxybenzo[d]thiazole](/img/structure/B2822438.png)

![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide](/img/structure/B2822439.png)

![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)

![(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/no-structure.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2822452.png)